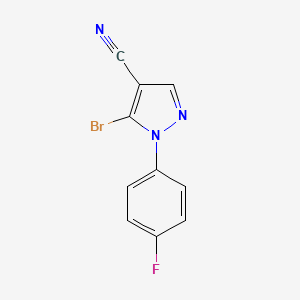
Lenalidomide-5'-CO-PEG3-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-CO-PEG3-C2-azide is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of medicinal chemistry and drug discovery, especially for its role in the development of proteolysis-targeting chimeras (PROTACs) .
準備方法
The synthesis of Lenalidomide-5’-CO-PEG3-C2-azide involves several steps. The compound is typically prepared by conjugating lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. The synthetic route generally includes the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group that can facilitate the attachment of the PEG linker.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG3.
Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Conjugation Reactions: The compound can be conjugated to other molecules, such as proteins or small molecules, through the azide group.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.
科学的研究の応用
Lenalidomide-5’-CO-PEG3-C2-azide has several scientific research applications:
作用機序
Lenalidomide-5’-CO-PEG3-C2-azide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor of the complex, the compound alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of transcription factors like IKZF1 and IKZF3 is crucial for therapeutic efficacy .
類似化合物との比較
Lenalidomide-5’-CO-PEG3-C2-azide is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Thalidomide: An immunomodulatory drug with similar structural features but different functional groups and applications.
Pomalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Lenalidomide-PEG5-C2-azide: A similar compound with a longer PEG linker, which may affect its pharmacokinetic properties and efficacy.
The uniqueness of Lenalidomide-5’-CO-PEG3-C2-azide lies in its specific design for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C22H28N6O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31) |
InChIキー |
FDEBJVWPIGCGFJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)

